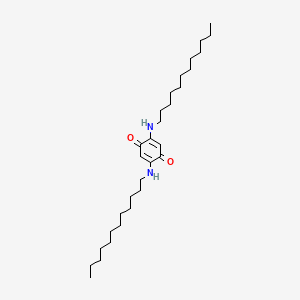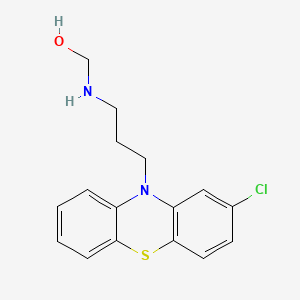
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is a complex organic compound with a unique structure that combines a morpholine ring with a chlorophenyl group and a cyclopentapyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- typically involves multiple steps. One common method starts with the preparation of the cyclopentapyrazole core, followed by the introduction of the p-chlorophenyl group through a substitution reaction. The final step involves the attachment of the morpholine ring via a thioacetyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine, 4-[(4-chlorophenyl)sulfonyl]-: This compound shares the morpholine and chlorophenyl groups but differs in the presence of a sulfonyl linkage instead of a thioacetyl group.
Thiazoles: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
21484-48-0 |
|---|---|
Fórmula molecular |
C18H20ClN3OS |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C18H20ClN3OS/c19-13-4-6-14(7-5-13)22-17-3-1-2-15(17)16(20-22)12-18(24)21-8-10-23-11-9-21/h4-7H,1-3,8-12H2 |
Clave InChI |
KJSVJCYNBUTMLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N(N=C2CC(=S)N3CCOCC3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


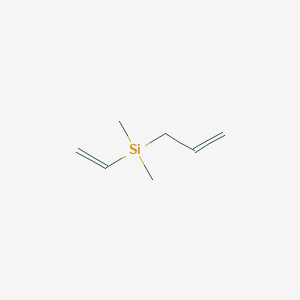
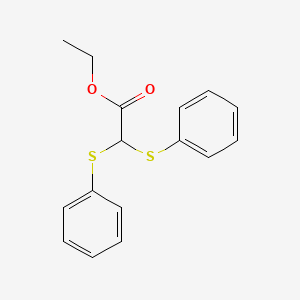
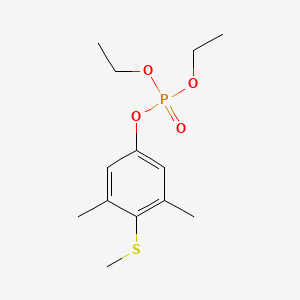



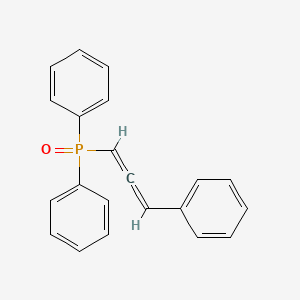

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)

